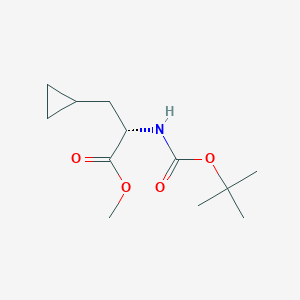

boc-(s)-3-cyclopropylalanine methyl ester

Description

Properties

IUPAC Name |

methyl (2S)-3-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-9(10(14)16-4)7-8-5-6-8/h8-9H,5-7H2,1-4H3,(H,13,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBWPLARUDPFIE-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1CC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thermodynamic Stability of Cyclopropyl Amino Acid Esters: A Technical Guide

This guide details the thermodynamic and kinetic stability profile of cyclopropyl amino acid esters, with a specific focus on 1-aminocyclopropanecarboxylic acid (ACC) derivatives. It addresses the unique "cyclopropyl effect" on ester reactivity, hydrolytic resistance, and intramolecular degradation pathways.

Executive Summary

Cyclopropyl amino acid esters represent a unique class of peptidomimetics where the

Part 1: The Thermodynamic Landscape

The stability of cyclopropyl esters is not merely a function of steric bulk but a complex interplay of Baeyer strain and stereoelectronic delocalization .

The "Cyclopropyl Effect" on Ester Reactivity

While cyclopropane is highly strained (~27.5 kcal/mol ring strain), the ester carbonyl group attached to the ring is surprisingly resistant to nucleophilic attack. Two primary factors drive this thermodynamic stability:

-

Bisected Conformation & Hyperconjugation: The cyclopropyl ring acts as a

-donor. The Walsh orbitals of the cyclopropane ring (specifically the C-C-

Consequence: The resonance stabilization energy is estimated at ~2-4 kcal/mol higher than isopropyl esters.

-

-

I-Strain and Transition State Destabilization: Hydrolysis requires the formation of a tetrahedral intermediate (

hybridization change at the carbonyl). For a cyclopropyl ester, the nucleophile must approach a carbonyl that is sterically shielded by the

Comparative Stability Data

Empirical data demonstrates a significant half-life extension for cyclopropyl esters compared to structurally similar acyclic esters.

| Ester Type | Structure Analog | Relative Hydrolysis Rate ( | Half-Life (pH 6, 40°C) |

| Acyclic (Valine) | Isopropyl-like | 1.0 (Reference) | ~70 hours |

| Cyclopropyl (ACC) | Rigid Ring | < 0.2 | > 300 hours |

| Aromatic (Phenyl) | Planar/Conjugated | ~5.0 | < 15 hours |

Key Insight: The cyclopropyl group mimics the electronic properties of a double bond (vinyl group) but provides the metabolic stability of a saturated alkane.

Part 2: Chemical Stability Profile & Mechanisms

Hydrolysis Mechanism

The hydrolysis of ACC esters follows standard

Figure 1: Mechanistic pathway of ACC ester hydrolysis highlighting the thermodynamic barriers imposed by the cyclopropyl ring.

Intramolecular Instability: The DKP Risk

While the ester bond itself is stable to external hydrolysis, 1-aminocyclopropanecarboxylic acid (ACC) esters are prone to intramolecular aminolysis when present in dipeptides.

-

The Pathway: The free amine of the N-terminal residue attacks the ester carbonyl of the second residue.

-

ACC Specifics: The rigid 60° bond angle of the cyclopropane ring can force the peptide backbone into conformations that favor cyclization, particularly if the adjacent amino acid is Proline or N-methylated.

-

Mitigation: Maintain N-terminal protection (e.g., Boc, Fmoc) or protonation (low pH) until the ester is no longer required.

Part 3: Experimental Protocols

To validate the thermodynamic stability of a specific cyclopropyl ester candidate, the following self-validating protocols should be employed.

Protocol A: pH-Rate Profile Determination ( )

Objective: Determine the pseudo-first-order rate constants across the physiological pH range.

-

Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (HCl), 4.0 (Acetate), 7.4 (Phosphate), and 9.0 (Borate). Adjust ionic strength to

M with NaCl. -

Stock Solution: Dissolve ACC ester in acetonitrile (1 mg/mL).

-

Initiation: Spike 50 µL of stock into 4.95 mL of pre-warmed buffer (37°C).

-

Sampling:

-

Aliquot 200 µL at

hours. -

Quench: Immediately add 200 µL cold MeOH/0.1% TFA to stop the reaction.

-

-

Analysis: Quantify remaining ester via HPLC (C18 column, Gradient 5-95% ACN).

-

Calculation: Plot

vs. time. The slope is

Protocol B: Arrhenius Parameter Estimation

Objective: Calculate Activation Energy (

-

Setup: Perform Protocol A (at pH 7.4) at three distinct temperatures: 40°C, 50°C, and 60°C.

-

Data Processing:

-

Determine

for each temperature. -

Plot

vs.

-

-

Validation:

-

Slope:

. -

Target Metric: ACC esters typically exhibit

values 3–5 kcal/mol higher than corresponding acyclic alkyl esters.

-

Workflow Visualization

Figure 2: Decision tree for evaluating the thermodynamic stability of cyclopropyl amino acid esters.

References

-

Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-511.

-

Wessjohann, L. A., et al. (2005).

-

Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283-288.

-

Houk, K. N., et al. (2014). Stereoelectronics of ester hydrolysis: The cyclopropyl effect. Amphoteros.

Sources

Methodological & Application

Application Note: Scalable Synthesis of Boc-(S)-3-cyclopropylalanine methyl ester

Abstract & Strategic Overview

This application note details a robust, scalable protocol for the synthesis of Boc-(S)-3-cyclopropylalanine methyl ester starting from L-cyclopropylalanine . This non-canonical amino acid is a critical pharmacophore in drug discovery, offering unique conformational constraints and metabolic stability compared to leucine or alanine analogs.

Synthetic Strategy

To ensure high enantiomeric purity and scalability, this protocol utilizes a two-step sequential synthesis :

-

Acid-Catalyzed Esterification: Conversion of the free acid to the methyl ester hydrochloride salt using thionyl chloride (

) in methanol. -

N-Boc Protection: Acylation of the amine using di-tert-butyl dicarbonate (

) under basic conditions.

Rationale for Route Selection:

-

Stereochemical Integrity: Performing esterification first (under acidic conditions) minimizes the risk of racemization compared to base-mediated alkylation of N-protected acids.

-

Purification: The intermediate methyl ester hydrochloride is a crystalline salt, allowing for easy purification by precipitation, thereby removing unreacted starting materials before the protection step.

-

Cost-Efficiency: Thionyl chloride is significantly more cost-effective for scale-up than coupling agents (e.g., EDC/DMAP) or diazomethane.

Reaction Scheme & Mechanism

The synthesis proceeds via the activation of methanol by thionyl chloride to form the methyl ester, followed by the nucleophilic attack of the free amine on the Boc-anhydride.

Figure 1: Sequential synthesis workflow. The intermediate HCl salt is isolated to ensure purity.

Experimental Protocol

Step 1: Synthesis of L-Cyclopropylalanine Methyl Ester Hydrochloride

Objective: Convert the carboxylic acid to a methyl ester while maintaining the "S" chiral center.

Reagents:

-

L-Cyclopropylalanine (1.0 equiv)

-

Thionyl Chloride (

) (3.0 equiv) -

Methanol (anhydrous) (10-15 mL per gram of amino acid)

Protocol:

-

Setup: Equip a flame-dried round-bottom flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with nitrogen (

).[1] -

Solvent Preparation: Charge the RBF with anhydrous methanol and cool to 0°C using an ice/water bath.

-

Activation (Critical Safety Step): Add

dropwise to the methanol over 20–30 minutes.-

Note: This reaction is exothermic and generates HCl gas. Ensure efficient venting/scrubbing.

-

-

Addition: Add solid L-cyclopropylalanine in one portion to the cold solution.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Then, heat to reflux (65°C) for 4–6 hours.

-

Monitoring: Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1) or LC-MS.

-

-

Workup: Cool the mixture to RT. Concentrate the solution in vacuo to remove solvent and excess HCl.

-

Co-evaporation: Re-dissolve the residue in a small amount of methanol or DCM and re-evaporate (2x) to remove trace

. -

Isolation: Triturate the resulting solid with cold diethyl ether to remove non-polar impurities. Filter and dry under high vacuum.[2]

-

Expected Result: White to off-white crystalline solid (HCl salt).

-

Step 2: Synthesis of Boc-(S)-3-cyclopropylalanine Methyl Ester

Objective: Protect the amine with a Boc group.

Reagents:

-

L-Cyclopropylalanine methyl ester HCl (from Step 1) (1.0 equiv)

-

Di-tert-butyl dicarbonate (

) (1.1 equiv)[3] -

Triethylamine (

) (3.0 equiv) -

Dichloromethane (DCM) (10 mL per gram of substrate)

Protocol:

-

Suspension: Suspend the ester HCl salt in DCM in a round-bottom flask. Cool to 0°C .[2][4]

-

Neutralization: Add

dropwise. The suspension should clear as the free amine is liberated.-

Checkpoint: Verify pH is basic (pH > 8) using wet pH paper.

-

-

Boc Addition: Add a solution of

(dissolved in minimal DCM) dropwise to the reaction mixture. -

Reaction: Stir at 0°C for 30 minutes, then warm to RT and stir for 4–12 hours.

-

Monitoring: TLC (System: Hexanes/Ethyl Acetate 3:1). Stain with Ninhydrin (SM is active) or PMA (Product is active).

-

-

Workup:

-

Wash the organic layer with 1M HCl (2x) to remove excess amine/TEA (Note: Keep washes brief to avoid Boc cleavage).

-

Wash with Saturated

(2x) to remove unreacted acid/byproducts. -

Wash with Brine (1x).

-

-

Drying: Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: If necessary, purify via silica gel flash chromatography (Eluent: 0-20% EtOAc in Hexanes).

Analytical Data & Quality Control

| Parameter | Specification | Method |

| Appearance | White solid or colorless oil | Visual |

| Purity | > 98.0% | HPLC (C18, ACN/H2O gradient) |

| Identity | Consistent with structure | 1H NMR (CDCl3) |

| Enantiomeric Purity | > 99% ee | Chiral HPLC (e.g., Chiralcel OD-H) |

| Mass Spec | [M+H]+ or [M+Na]+ observed | ESI-MS |

Key NMR Signals (Diagnostic):

-

Cyclopropyl Ring: High field multiplets typically between

0.0 – 0.8 ppm. -

Boc Group: Strong singlet (9H) at

1.44 ppm. -

Methyl Ester: Singlet (3H) at

3.7 ppm. -

Alpha-Proton: Multiplet at

4.3–4.5 ppm.

Troubleshooting & Critical Control Points

The following decision tree assists in resolving common synthetic issues.

Figure 2: Troubleshooting logic for common synthetic deviations.

Critical Safety Notes

-

Thionyl Chloride: Highly corrosive and reacts violently with water.[5] All Step 1 glassware must be oven-dried.

-

Gas Evolution: Both steps evolve gas (HCl in Step 1,

in Step 2). Do not seal the reaction vessel completely; use a bubbler or drying tube.

References

-

Standard Protocol for Methyl Ester Formation

-

Boc Protection Mechanism & Protocol

-

Cyclopropylalanine Synthesis Context

- Wipf, P., et al. "Synthesis of N-Boc-cyclopropylalanine." Journal of Organic Chemistry. (General reference for cyclopropyl amino acid handling).

-

Thionyl Chloride Reactivity

- "Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides." Master Organic Chemistry.

Sources

- 1. rsc.org [rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pianetachimica.it [pianetachimica.it]

- 6. Ester synthesis by esterification [organic-chemistry.org]

- 7. Synthesis of Boc-protected bicycloproline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google Patents [patents.google.com]

Application Note: High-Fidelity Hydrolysis of Boc-(S)-3-cyclopropylalanine Methyl Ester

Abstract & Strategic Context

(S)-3-cyclopropylalanine is a critical non-canonical amino acid (NCAA) used in medicinal chemistry to introduce conformational constraints and improve the metabolic stability of peptide-based drugs. The cyclopropyl moiety acts as a bioisostere for isopropyl or sec-butyl groups (Val/Ile) but introduces unique steric and electronic properties that can lock bioactive conformations.

This Application Note details the chemoselective ester hydrolysis of Boc-(S)-3-cyclopropylalanine methyl ester to its free acid form. While ester hydrolysis is a fundamental transformation, this specific substrate presents a dual challenge:

-

Stereochemical Integrity: The

-proton is susceptible to abstraction under basic conditions, leading to racemization (loss of enantiopurity). -

Moiety Sensitivity: The cyclopropyl ring, while generally stable to base, exhibits significant ring strain (~27.5 kcal/mol). Improper acidic workup can trigger ring-opening or rearrangement, while the tert-butyloxycarbonyl (Boc) group is acid-labile.

This protocol utilizes a Lithium Hydroxide (LiOH) mediated saponification system optimized for low-temperature processing and a buffered acidic workup to ensure >98% yield and >99% ee (enantiomeric excess).

Mechanistic Insight & Reaction Design[1]

The Chemical Pathway

The transformation proceeds via a standard B

Critical Process Parameters (CPPs)

-

Base Selection (LiOH vs. NaOH): Lithium hydroxide is preferred over NaOH or KOH. The lithium cation (

) acts as a weak Lewis acid, coordinating with the carbonyl oxygen. This coordination enhances the electrophilicity of the carbonyl carbon without requiring highly aggressive basicity, thereby minimizing the rate of -

Solvent System (THF/Water): A biphasic or miscible organic/aqueous system is required. THF solubilizes the hydrophobic Boc-protected amino acid, while water solubilizes the base. A 3:1 ratio ensures a homogeneous phase at the start, facilitating rapid kinetics.

-

Temperature Control: Conducting the reaction at 0°C to +5°C is the primary control against racemization.

Visualization: Reaction Mechanism

Figure 1: Mechanistic flow and critical control points for the saponification of sensitive amino acid esters.

Materials & Equipment

Reagents

| Reagent | Grade/Purity | Role |

| Boc-(S)-3-cyclopropylalanine methyl ester | >98% (HPLC) | Substrate |

| Lithium Hydroxide Monohydrate (LiOH·H₂O) | Reagent Grade | Hydrolysis Reagent |

| Tetrahydrofuran (THF) | HPLC Grade | Solvent (Organic) |

| Citric Acid | 10% w/v Aqueous Sol. | Acidification (Workup) |

| Ethyl Acetate (EtOAc) | ACS Grade | Extraction Solvent |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Drying Agent |

Equipment

-

Round-bottom flask (RBF) with magnetic stir bar.

-

Ice-water bath.

-

Rotary evaporator (bath temp < 35°C).

-

pH meter or narrow-range pH strips (pH 0-6).

-

Separatory funnel.

Experimental Protocol

Step 1: Reaction Setup

-

Dissolution: In an appropriately sized RBF, dissolve 1.0 equiv of Boc-(S)-3-cyclopropylalanine methyl ester in THF (concentration ~0.1 M).

-

Cooling: Place the flask in an ice-water bath and stir for 10 minutes to reach 0°C.

-

Base Addition: Prepare a solution of LiOH·H₂O (2.0 equiv) in Water (volume equal to 1/3 of the THF volume).

-

Addition: Dropwise add the aqueous LiOH solution to the stirring THF solution over 5-10 minutes.

-

Note: The solution may become cloudy initially but should clarify as the reaction proceeds.

-

Step 2: Reaction Monitoring[2]

-

Stirring: Allow the reaction to stir at 0°C for 60 minutes.

-

TLC Check: Monitor consumption of starting material (TLC Eluent: 30% EtOAc in Hexanes).

-

Stain: Ninhydrin (will not stain Boc-amine strongly without heating/acid) or KMnO4 (stains the alkene/cyclopropyl/ester). UV visualization is preferred if the molecule has a chromophore (cyclopropyl has weak UV absorbance; use I2 chamber if needed).

-

-

Completion: If starting material remains after 1 hour, allow to warm to 10°C for an additional 30 minutes. Do not heat.

Step 3: Workup & Isolation (The "Soft Acid" Technique)

Crucial Step: The acidification must be controlled to prevent Boc cleavage (requires pH < 1) or cyclopropyl ring opening.

-

Concentration: Remove the THF under reduced pressure (Rotavap) at 30°C. The remaining residue will be the aqueous lithium carboxylate salt.

-

Washing (Optional): Dilute with water and wash once with diethyl ether (removes unreacted ester or non-polar impurities). Discard the organic (ether) layer.

-

Acidification:

-

Place the aqueous layer in an ice bath.

-

Slowly add 10% Citric Acid solution while stirring.

-

Target pH: Adjust to pH 3.0 – 4.0 .

-

Why Citric Acid? It is a weak acid (

) that buffers effectively and avoids the local high-acidity spikes associated with HCl, preserving the Boc group and the ring.

-

-

Extraction: Extract the cloudy aqueous mixture with Ethyl Acetate (3 x volume) .

-

Drying: Combine organic layers, wash with Brine (1x), and dry over anhydrous Na₂SO₄ .

-

Concentration: Filter and concentrate in vacuo to yield the product as a white foam or solid.

Workflow Diagram

Figure 2: Step-by-step isolation workflow emphasizing the critical acidification stage.

Quality Control & Troubleshooting

Analytical Specifications

| Test | Method | Acceptance Criteria |

| Identity | ¹H-NMR (CDCl₃ or DMSO-d₆) | Absence of methyl ester singlet (~3.7 ppm). Presence of cyclopropyl multiplets (0.0–0.8 ppm). |

| Purity | HPLC (C18, ACN/H₂O + 0.1% TFA) | > 98.0% Area |

| Enantiomeric Excess | Chiral HPLC (e.g., Chiralpak AD-H) | > 99.0% ee |

Troubleshooting Guide

-

Problem: Low Yield.

-

Cause: Product remained in aqueous phase during extraction.

-

Solution: Ensure pH is ~3.[1] The carboxylic acid must be protonated to extract into EtOAc. Saturate the aqueous layer with NaCl (salting out) to improve extraction efficiency.

-

-

Problem: Loss of Boc group.[2][]

-

Cause: Acidification was too aggressive (pH < 2).

-

Solution: Use Citric Acid or KHSO₄ only. Never use concentrated HCl.

-

-

Problem: Racemization detected.

-

Cause: Reaction temperature too high or reaction time too long.

-

Solution: Strictly maintain 0°C. Quench immediately upon TLC completion.

-

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (Standard reference for Boc stability and removal conditions).

-

Fries, D. S. (1995).[5] Principles of Medicinal Chemistry. Williams and Wilkins.[5] (Context on opioid modulators and cyclopropylalanine derivatives).

-

Sarkar, A., et al. (2011).[4] "Efficient chemoselective N-Boc protection...". Journal of Organic Chemistry, 76(17), 7132-7140.

-

ChemicalBook. (n.d.). "Boc-3-(3-pyridyl)-L-alanine synthesis." (Provides precedent for citric acid workup of sensitive Boc-amino acids).

-

ResearchGate. (2016). "Enantioselective Hydrolysis of Amino Acid Esters." (Discusses racemization risks during saponification).

Sources

Application Note & Protocol Guide: Reagents for N-Boc Protection of Cyclopropylalanine

Abstract

This technical guide provides a comprehensive overview of the reagents, mechanisms, and protocols for the N-α-tert-butoxycarbonyl (N-Boc) protection of cyclopropylalanine (Cpa), a non-canonical amino acid of increasing importance in peptidomimetics and drug development. The unique steric and electronic properties of the cyclopropyl moiety necessitate a careful selection of reagents and optimization of reaction conditions to ensure high-yield synthesis of Boc-Cpa-OH. This document details the prevalent methodologies using di-tert-butyl dicarbonate ((Boc)₂O) and offers insights into alternative reagents like 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) for challenging cases. Detailed, field-proven protocols, troubleshooting strategies for sterically hindered substrates, and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the necessary tools for efficient and reliable synthesis.

Introduction: The Strategic Importance of Boc-Cyclopropylalanine

Cyclopropylalanine (Cpa) is a conformationally constrained amino acid that has garnered significant interest in medicinal chemistry.[1][2] Its rigid cyclopropyl side chain can induce specific secondary structures in peptides, enhance metabolic stability by shielding adjacent peptide bonds from enzymatic degradation, and improve binding affinity to biological targets.[1] The incorporation of Cpa into peptide-based therapeutics is a key strategy for optimizing pharmacokinetic and pharmacodynamic profiles.

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for the α-amino function in peptide synthesis.[3] Its stability under a broad range of nucleophilic and basic conditions, combined with its facile removal under mild acidic conditions (e.g., with trifluoroacetic acid, TFA), makes it an integral component of orthogonal synthesis strategies, particularly in solid-phase peptide synthesis (SPPS).[4][5][] The efficient and clean synthesis of N-Boc-cyclopropylalanine is therefore a critical first step for its subsequent use as a building block in drug discovery pipelines.

This guide will elucidate the chemistry behind this crucial transformation, moving beyond a simple recitation of steps to explain the underlying principles that govern reagent choice and reaction success.

Core Reagents and Mechanistic Insights

The N-tert-butoxycarbonylation of an amino acid is fundamentally a nucleophilic acyl substitution reaction. The lone pair of electrons on the amine's nitrogen atom attacks an electrophilic carbonyl carbon of the Boc-donating reagent.

The Workhorse Reagent: Di-tert-butyl Dicarbonate ((Boc)₂O)

Di-tert-butyl dicarbonate, commonly known as Boc anhydride, is the most prevalent reagent for this transformation due to its high reactivity, safety, and the benign nature of its byproducts.[3][4]

Mechanism of Action:

The reaction can proceed with or without a base, though the use of a base is standard for amino acids to deprotonate the ammonium group and neutralize the generated acid, driving the reaction to completion.[7]

-

Nucleophilic Attack: The nitrogen atom of the deprotonated cyclopropylalanine attacks one of the electrophilic carbonyl carbons of (Boc)₂O, forming a tetrahedral intermediate.[7]

-

Intermediate Collapse: This unstable intermediate collapses, leading to the formation of the N-Boc protected carbamate.

-

Byproduct Formation: A tert-butyl carbonate anion is released, which subsequently decomposes into carbon dioxide (CO₂) gas and a tert-butoxide anion. The tert-butoxide then gets protonated to form tert-butanol. The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[7]

Caption: Mechanism of N-Boc protection using (Boc)₂O.

An Effective Alternative: 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)

For amino acids that are particularly sensitive or prove difficult to protect with (Boc)₂O, Boc-ON is an excellent alternative.[8][9] It reacts rapidly and cleanly at room temperature, and the 2-hydroxyimino-2-phenylacetonitrile byproduct is easily removed by extraction, simplifying purification.[8][9]

Key Advantages:

-

Mild Conditions: Reactions are typically run at room temperature.[8]

-

High Yields: Often provides excellent yields where other methods may falter.[9]

-

Simplified Workup: The primary byproduct is non-acidic and easily extracted.[8]

Comparative Analysis of Protection Conditions

The choice of solvent and base is critical and depends on the solubility of the starting material and the desired reaction rate. For zwitterionic amino acids like cyclopropylalanine, aqueous-organic solvent mixtures are typically employed.

| Parameter | Condition 1: NaOH / Dioxane-Water | Condition 2: Triethylamine / Dioxane-Water | Condition 3: Catalyst-Free / Water-Acetone |

| Base | Sodium Hydroxide (NaOH) | Triethylamine (Et₃N) | None |

| Solvent System | 1,4-Dioxane / Water | 1,4-Dioxane / Water | Water / Acetone |

| Typical Temp. | 0 °C to Room Temperature | Room Temperature | Room Temperature |

| Pros | Strong base ensures complete deprotonation of amino acid; cost-effective. | Organic base, easier to remove during workup than inorganic salts. | Environmentally benign ("green") conditions; simplified setup.[10] |

| Cons | Risk of ester hydrolysis if not kept cold; workup requires careful neutralization. | Weaker base may lead to slower reaction times for hindered substrates. | May not be efficient for all substrates, particularly those with low water solubility. |

| Best For | Standard, scalable synthesis of most amino acids. | General purpose, especially when avoiding strong inorganic bases. | Green chemistry initiatives and for substrates with good water solubility.[10] |

Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood.

Protocol 1: Standard N-Boc Protection of L-Cyclopropylalanine using (Boc)₂O

This protocol is a robust and widely applicable method adapted from standard procedures for amino acid protection.

Materials:

-

L-Cyclopropylalanine (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Sodium Hydroxide (NaOH) (2.0 eq)

-

1,4-Dioxane

-

Deionized Water

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve L-Cyclopropylalanine (1.0 eq) in a solution of NaOH (2.0 eq) in deionized water. Add an equal volume of 1,4-dioxane to this solution and cool the flask to 0 °C in an ice bath.

-

Reagent Addition: While stirring vigorously, add (Boc)₂O (1.1 eq) to the reaction mixture. The (Boc)₂O may be added as a solid or dissolved in a small amount of 1,4-dioxane.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (typically 12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the bulk of the 1,4-dioxane.

-

Workup - Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of 1 M HCl. The product will often precipitate or form an oil.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing & Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-Boc-L-cyclopropylalanine, which can be further purified if necessary.

Protocol 2: Alternative Protection using Boc-ON

This protocol is particularly useful if Protocol 1 results in low yields or difficult purification.[8]

Materials:

-

L-Cyclopropylalanine (1.0 eq)

-

Boc-ON (1.1 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

1,4-Dioxane

-

Deionized Water

-

5% aqueous Citric Acid solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve L-Cyclopropylalanine (1.0 eq) and triethylamine (1.5 eq) in a 1:1 (v/v) mixture of dioxane and water.

-

Reagent Addition: Add Boc-ON (1.1 eq) to the stirring solution at room temperature.

-

Reaction: Continue stirring for 2-4 hours. The mixture should become homogeneous.

-

Byproduct Removal: Dilute the reaction mixture with water and extract twice with ethyl acetate to remove the oxime byproduct. The desired product remains in the aqueous layer.

-

Acidification & Extraction: Acidify the aqueous layer with a 5% citric acid solution and immediately extract the product three times with ethyl acetate.

-

Drying & Isolation: Combine the final organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.[8]

Caption: General workflow for N-Boc protection of Cyclopropylalanine.

Troubleshooting and Field-Proven Insights

The steric bulk of the cyclopropyl group, while less demanding than a tert-butyl group, can still impede the reaction compared to unhindered amino acids like glycine or alanine.

-

Issue: Slow or Incomplete Reaction

-

Insight: The nucleophilicity of the amine may be reduced by the adjacent steric bulk.

-

Solution 1 - Temperature: If the reaction is sluggish at room temperature, gently heating the mixture to 40-50 °C can increase the reaction rate. This should be done cautiously to avoid potential side reactions.[11]

-

Solution 2 - Extended Time: For sterically hindered amino acids, extending the reaction time to 24 hours or longer may be necessary to drive the reaction to completion.[1]

-

Solution 3 - Reagent Equivalents: Increasing the equivalents of (Boc)₂O to 1.5 eq can help overcome a slow reaction rate.

-

-

Issue: Difficulty in Purification / Oily Product

-

Insight: The product may not readily crystallize.

-

Solution 1 - DCHA Salt Formation: N-Boc protected amino acids that are oils at room temperature can often be converted to stable, crystalline dicyclohexylamine (DCHA) salts. Dissolve the crude oil in a minimal amount of a non-polar solvent like diethyl ether and add one equivalent of dicyclohexylamine. The salt will typically precipitate and can be collected by filtration.[8]

-

Solution 2 - Chromatography: If impurities persist, purification by column chromatography on silica gel is an effective option. A typical eluent system is a gradient of methanol in dichloromethane.

-

Conclusion

The N-Boc protection of cyclopropylalanine is a critical and enabling step for its application in modern peptide synthesis and drug development. While standard reagents like di-tert-butyl dicarbonate are highly effective, a nuanced understanding of the reaction mechanism and potential challenges related to steric hindrance is key to achieving high yields and purity. By employing the robust protocols detailed herein, including the use of alternative reagents like Boc-ON and applying targeted troubleshooting strategies, researchers can reliably synthesize this valuable building block for advanced therapeutic design.

References

-

Itoh, M., Hagiwara, D., & Kamiya, T. (1975). A new reagent for the t-butoxycarbonylation of amino acids. Tetrahedron Letters, 16(49), 4393-4394. [Link]

-

MySkinRecipes. (n.d.). N-BOC-CYCLOPROPYL-DL-ALANINE. Retrieved February 13, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 13, 2026, from [Link]

-

Albericio, F., et al. (2004). Amino Acid-Protecting Groups. Chemical Reviews, 104(5), 2265-2368. [Link]

-

Gobo, A. (2024). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Retrieved February 13, 2026, from [Link]

-

Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Chemical Society Reviews, 42(20), 8109-8123. [Link]

-

Chankeshwara, S. V., & Chakraborti, A. K. (2006). Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation of Amines in Water. Organic Letters, 8(15), 3259-3262. [Link]

-

Smith, M. D., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 22(10), 1335-1341. [Link]

-

Naskar, S., & Giri, R. (2020). Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride. ChemistrySelect, 5(29), 8963-8967. [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved February 13, 2026, from [Link]

-

BuyersGuideChem. (n.d.). N-Boc-Cyclopropyl alanine. Retrieved February 13, 2026, from [Link]

-

J&K Scientific LLC. (2021). BOC Protection and Deprotection. Retrieved February 13, 2026, from [Link]

-

Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved February 13, 2026, from [Link]

-

Reddy, M. S., et al. (2002). A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. ARKIVOC, 2002(7), 28-33. [Link]

-

Total-Synthesis.com. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved February 13, 2026, from [Link]

-

Krapcho, A. P. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724. [Link]

-

BuyersGuideChem. (n.d.). N-Boc-Cyclopropyl alanine (888323-62-4). Retrieved February 13, 2026, from [Link]

-

Kumar, A., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable phosphonium ionic liquid. RSC Advances, 5(118), 97816-97820. [Link]

-

Brown, A. R., & Du Bois, J. (2011). Synthesis of Boc-protected bicycloproline. Beilstein Journal of Organic Chemistry, 7, 1269-1273. [Link]

-

Zhang, Y., et al. (2022). Controllable Polymerization of N-Substituted β-Alanine N-Thiocarboxyanhydrides for Convenient Synthesis of Functional Poly(β-peptoid)s. CCS Chemistry, 4, 1-11. [Link]

-

Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). [Link]

-

Pharmaffiliates. (n.d.). N-tert-Boc-L-alanine. Retrieved February 13, 2026, from [Link]

-

Meisenbach, M., & Kappe, C. O. (2025). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile | 58632-95-4 | TCI AMERICA [tcichemicals.com]

- 3. jk-sci.com [jk-sci.com]

- 4. scispace.com [scispace.com]

- 5. pubs.acs.org [pubs.acs.org]

- 7. total-synthesis.com [total-synthesis.com]

- 8. peptide.com [peptide.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amine Protection / Deprotection [fishersci.co.uk]

Application Notes and Protocols for Solvent Selection in Boc-Cpa-OMe Coupling Reactions

Introduction: The Challenge and Importance of Boc-Cpa-OMe Incorporation

Boc-cyclopropylalanine methyl ester (Boc-Cpa-OMe) is a valuable building block in modern drug discovery and peptide science. The incorporation of the cyclopropylalanine (Cpa) residue can impart unique conformational constraints on a peptide backbone, leading to enhanced metabolic stability, increased receptor affinity, and improved pharmacokinetic profiles. However, the successful coupling of Boc-Cpa-OMe is often challenging due to the steric hindrance imposed by the bulky cyclopropyl group in close proximity to the reacting carboxyl group. This steric impediment can lead to slow reaction kinetics, incomplete coupling, and an increased risk of side reactions, such as epimerization.

The choice of solvent is a critical parameter in overcoming these challenges. The solvent not only dissolves the reactants but also plays a crucial role in solvating the growing peptide chain, influencing the transition state of the coupling reaction, and modulating the reactivity of the coupling reagents. This application note provides a comprehensive guide to solvent selection for the efficient and high-fidelity coupling of Boc-Cpa-OMe, drawing upon established principles of peptide chemistry and best practices for sterically hindered amino acids.

Theoretical Considerations: The Role of the Solvent in Peptide Coupling

The solvent's influence on a peptide coupling reaction is multifaceted, primarily revolving around its polarity, solvating power, and potential for side reactions. A fundamental understanding of these factors is essential for rational solvent selection.

1. Polarity and Dielectric Constant:

The polarity of a solvent, often quantified by its dielectric constant (ε), plays a significant role in stabilizing the charged intermediates and transition states formed during the coupling reaction.[1] Peptide coupling reactions proceed through the formation of a highly reactive activated species, such as an O-acylisourea intermediate in carbodiimide-mediated couplings, which is subsequently attacked by the amine nucleophile.[2] Polar aprotic solvents are generally preferred as they can effectively solvate these charged species without interfering with the reaction through hydrogen bonding.

2. Solvation of the Peptide-Resin Matrix (for SPPS):

In solid-phase peptide synthesis (SPPS), the solvent must effectively swell the resin support to ensure that the reactive sites on the growing peptide chain are accessible to the activated amino acid.[3] Insufficient solvation can lead to peptide aggregation and a dramatic decrease in coupling efficiency.[4][5] The choice of solvent can become even more critical as the peptide chain elongates and its physicochemical properties change.[3]

3. Influence on Epimerization:

Epimerization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a major concern in peptide synthesis, particularly with sterically hindered residues. The mechanism of racemization often involves the formation of an oxazolone intermediate, the rate of which can be influenced by the solvent's polarity.[6] While the choice of coupling reagent and base are primary factors in controlling epimerization, the solvent can also play a significant role.[4]

Practical Guide to Solvent Selection for Boc-Cpa-OMe Coupling

Given the steric hindrance of Boc-Cpa-OMe, the ideal solvent should possess strong solvating properties to minimize aggregation and facilitate the approach of the reactants. The following table provides a comparative overview of commonly used solvents in peptide synthesis to aid in the selection process.

| Solvent | Dielectric Constant (ε) at 20-25°C | Key Properties and Considerations for Boc-Cpa-OMe Coupling |

| N,N-Dimethylformamide (DMF) | 36.71[7] | Excellent Solvating Power: DMF is a highly polar aprotic solvent that effectively solvates most protected amino acids and swells polystyrene-based resins.[3] It is a common choice for difficult couplings. Potential Impurities: Can degrade to form dimethylamine, which can cause premature deprotection of Fmoc groups (if applicable in a hybrid strategy).[3] |

| N-Methyl-2-pyrrolidone (NMP) | 32.2[7] | Superior Solvating Power: NMP is often considered to have even better solvating properties than DMF, making it an excellent choice for sterically hindered couplings and aggregating sequences.[3][5] Higher Viscosity and Cost: It is more viscous and generally more expensive than DMF. |

| Dichloromethane (DCM) | 8.93[7] | Good Solubility for Boc-Amino Acids: DCM is a less polar solvent that is particularly useful in Boc-based chemistry as it readily dissolves most Boc-protected amino acids and is compatible with TFA for deprotection.[3][8] Limited Solvating Power for Peptides: It is less effective at solvating growing peptide chains, which can lead to aggregation and incomplete coupling in longer or more complex sequences.[3] |

| Dimethylacetamide (DMA) | 37.78[7] | Strong Solvating Properties: Similar to DMF and NMP, DMA is a highly polar aprotic solvent with excellent solvating capabilities.[9] |

| Solvent Mixtures | Variable | Synergistic Effects: Mixtures of solvents can sometimes provide superior results. For example, a mixture of DCM and DMF can balance good Boc-amino acid solubility with effective peptide-resin solvation.[5] For particularly challenging couplings, the addition of chaotropic agents like a small percentage of trifluoroethanol (TFE) or dimethyl sulfoxide (DMSO) to DCM or DMF can help to disrupt secondary structures and improve solvation.[4] |

Recommendation for Boc-Cpa-OMe:

For the coupling of the sterically hindered Boc-Cpa-OMe, NMP or DMF are the recommended starting points due to their superior solvating properties, which are crucial for overcoming the steric barrier and preventing aggregation.[3][5] While DCM is a standard solvent in Boc chemistry, it may not be the optimal choice for this particular challenging coupling, especially in SPPS.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for each specific application. Given the challenging nature of coupling Boc-Cpa-OMe, a "double coupling" strategy is often recommended to ensure the reaction goes to completion.[10][11]

Protocol 1: Solution-Phase Coupling of Boc-Cpa-OMe using HATU

This protocol describes the coupling of Boc-Cpa-OMe to an amino acid methyl ester.

Materials:

-

Boc-Cpa-OMe

-

Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[12]

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous NMP or DMF

-

Ethyl acetate

-

Saturated aqueous NaHCO₃ solution

-

Brine

Procedure:

-

Reactant Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amino acid methyl ester hydrochloride (1.0 eq) and DIPEA (1.1 eq) in anhydrous NMP or DMF. Stir for 5-10 minutes at room temperature.

-

Activation of Boc-Cpa-OMe: In a separate flask, dissolve Boc-Cpa-OMe (1.2 eq), HATU (1.2 eq), and DIPEA (2.4 eq) in anhydrous NMP or DMF. Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.

-

Coupling Reaction: Add the activated Boc-Cpa-OMe solution to the solution of the deprotected amine from step 1.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. Due to the steric hindrance of Cpa, the reaction may require several hours to overnight for completion.

-

Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Scientist's Note: The choice of a potent coupling reagent like HATU is crucial for sterically hindered amino acids.[5][12] HATU forms a highly reactive OAt-ester that can overcome the steric barrier more effectively than carbodiimide-based reagents alone.[12]

Protocol 2: Solid-Phase Coupling of Boc-Cpa-OMe using DIC/HOBt

This protocol describes the coupling of Boc-Cpa-OMe to a resin-bound peptide with a free N-terminal amine in a Boc-SPPS workflow.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-Cpa-OMe

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Anhydrous NMP or DMF

-

DCM

-

10% (v/v) Triethylamine (TEA) in DCM for neutralization

-

50% (v/v) Trifluoroacetic acid (TFA) in DCM for Boc deprotection

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF or NMP for 30 minutes.

-

Boc Deprotection: Treat the resin with 50% TFA in DCM (1 x 1 min, followed by 1 x 20 min). Wash the resin thoroughly with DCM.[13]

-

Neutralization: Neutralize the resin with 10% TEA in DCM (2 x 2 min). Wash the resin with DCM followed by DMF.[13]

-

Coupling:

-

In a separate vessel, dissolve Boc-Cpa-OMe (3.0 eq) and HOBt (3.0 eq) in a minimal amount of DMF.

-

Add this solution to the resin.

-

Add DIC (3.0 eq) to the resin slurry.

-

Shake the reaction vessel at room temperature for 2-4 hours.

-

-

Monitoring and Double Coupling:

-

Perform a Kaiser test to check for the presence of free primary amines.[14]

-

If the Kaiser test is positive (indicating an incomplete reaction), wash the resin with DMF and repeat the coupling step (step 4) with fresh reagents.

-

-

Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF, DCM, and methanol, and then dry under vacuum.

Scientist's Note: For SPPS, ensuring adequate solvation of the growing peptide chain is paramount. NMP is often the preferred solvent for difficult sequences due to its superior solvating properties.[3][5] The use of HOBt as an additive with DIC is essential to suppress racemization.[15]

Troubleshooting and Optimization

| Problem | Potential Cause | Suggested Solution |

| Low Coupling Yield | Steric Hindrance: The bulky cyclopropyl group is impeding the reaction. | • Perform a "double coupling" with fresh reagents.[10] • Switch to a more potent coupling reagent like HATU or HBTU.[5][15] • Increase the reaction time. |

| Poor Solvation/Aggregation: The peptide-resin is not adequately solvated. | • Switch from DCM or DMF to NMP.[3][5] • Consider using a solvent mixture (e.g., DMF/DCM or with a small amount of DMSO).[4][5] | |

| Epimerization | Prolonged Activation: The activated Boc-Cpa-OMe is prone to racemization over time. | • Ensure the use of an additive like HOBt or OxymaPure when using carbodiimides.[6] • Use a hindered, non-nucleophilic base like DIPEA instead of TEA.[10] • Consider running the reaction at a lower temperature. |

Visualizations

Experimental Workflow for Boc-Cpa-OMe Coupling (Solution Phase)

Caption: Workflow for solution-phase coupling of Boc-Cpa-OMe.

Solvent Selection Logic for Boc-Cpa-OMe Coupling

Caption: Decision tree for solvent selection in Boc-Cpa-OMe coupling.

References

- BenchChem Technical Support. (2025). Impact of solvent choice on Boc-His(Boc)-OH coupling efficiency. BenchChem.

- BenchChem Technical Support. (2025). Technical Support Center: Optimizing Boc-L-Valine Coupling Reactions. BenchChem.

- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.

- BenchChem Technical Support. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.

- Wikipedia. (2023). Peptide synthesis. In Wikipedia.

- Watson, A. J. B., et al. (2012). Evaluation of Alternative Solvents in Common Amide Coupling Reactions: Replacement of Dichloromethane and N,N-Dimethylformamide. Green Chemistry.

- Izumiya, N., et al. (1979). Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin.

- BenchChem Technical Support. (2025). Managing steric hindrance when coupling Boc-d-homoserine. BenchChem.

- BenchChem Technical Support. (2025). optimizing coupling efficiency for hindered amino acids like Boc-DL-Phg-OH. BenchChem.

- Carpino, L. A., et al. (1995). Comparative Study of Methods to Couple Hindered Peptides. PubMed.

- BOC Sciences. (n.d.). BOC-amino acids (tert-butyloxycarbonyl-protected). BOC Sciences.

- Li, Z., et al. (2021). tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. RSC Advances.

- Due-Hansen, M. E., et al. (2015).

- BenchChem Technical Support. (2025). Application Notes and Protocols for the Coupling of Boc-Cyclohexyl-D-Ala-OH. BenchChem.

- University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant. UCLA Chemistry.

- Fields, G. B. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science.

- Changmin, O. (2022). How to get a better yield from the HATU reaction experiment?

- BenchChem Technical Support. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. BenchChem.

- Honeywell. (n.d.). Dielectric Constant. Honeywell.

- Aapptec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Aapptec.

- Sigma-Aldrich. (n.d.). Solvent Physical Properties. Sigma-Aldrich.

- Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Aapptec.

- Isidro-Llobet, A., et al. (2009). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Combinatorial Chemistry & High Throughput Screening.

- Aapptec. (n.d.). Coupling Reagents. Aapptec.

- Stewart, J. M., & Young, J. D. (1984). Procedures to Improve Difficult Couplings. In Solid Phase Peptide Synthesis (pp. 85-90). Pierce Chemical Company.

- BenchChem Technical Support. (2025). Application Notes and Protocols for N-cyclohexyl-DL-alanine in Peptide Synthesis. BenchChem.

- BenchChem Technical Support. (2025).

- ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis. ChemPep.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

Sources

- 1. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 2. rsc.org [rsc.org]

- 3. Formation of Functional Amino Acids via Three-Component Coupling: An Unusual Addition Mode to the Nitrogen of alpha-Iminoesters [acswebcontent.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bachem.com [bachem.com]

- 7. Solid-phase peptide synthesis in highly loaded conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. peptide.com [peptide.com]

- 15. peptide.com [peptide.com]

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in Cyclopropylalanine Coupling

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to address the unique challenges posed by the steric bulk of cyclopropylalanine (cPr-Ala) in peptide synthesis.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the incorporation of cPr-Ala into peptide sequences.

Q1: Why is my cyclopropylalanine coupling reaction failing or giving very low yields?

A: The primary reason is steric hindrance. The bulky cyclopropyl group on the β-carbon of cPr-Ala physically obstructs the approach of the incoming activated carboxyl group or the nucleophilic amine. This significantly slows down the reaction kinetics compared to less bulky amino acids like Alanine. Traditional coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often too slow and inefficient to overcome this energy barrier, leading to incomplete reactions.[1]

Q2: I see a significant amount of starting material left even after extended reaction times. What's happening?

A: This is a classic symptom of a failed coupling due to steric hindrance. The activation energy required for the amide bond formation is too high under your current conditions. The chosen coupling reagent may not be potent enough to form a sufficiently reactive intermediate to drive the reaction to completion.

Q3: My mass spectrometry results show the correct mass, but I suspect epimerization. Is this common with cPr-Ala?

A: Yes, epimerization (racemization at the α-carbon) is a significant risk when coupling sterically hindered amino acids.[2][3] To overcome slow kinetics, researchers might be tempted to use aggressive conditions (high temperatures or extended times) or highly basic conditions, which can lead to the formation of an oxazolone intermediate, a key pathway for racemization.[2][4] Choosing a coupling reagent and additives that suppress racemization is critical.[2][4]

Q4: Are there specific side reactions I should be aware of when using powerful coupling reagents for cPr-Ala?

A: When using highly efficient uronium/aminium reagents like HATU or HBTU, a potential side reaction is the guanidinylation of the N-terminal amine.[5][6] This occurs if the coupling reagent is used in large excess or if the coupling is particularly slow, allowing the free amine to attack the reagent itself, which caps the peptide chain and terminates the synthesis.[5][7]

Troubleshooting Guide for cPr-Ala Coupling

This section provides a systematic approach to diagnosing and solving common problems encountered during the incorporation of cyclopropylalanine.

| Problem Observed | Potential Cause(s) | Recommended Solution(s) |

| Low Coupling Yield (<50%) (Verified by MS showing deletion sequence) | Insufficient Reagent Potency: Standard carbodiimides (DCC, DIC) are often ineffective against the steric bulk of cPr-Ala.[1] | Upgrade Coupling Reagent: Switch to a high-efficiency uronium/aminium salt like HATU, HCTU, or COMU, or a phosphonium salt like PyBOP.[8][9] These generate more reactive intermediates. |

| Suboptimal Reaction Conditions: Room temperature may not provide enough energy to overcome the activation barrier. | Increase Temperature: Raise the reaction temperature to 40-60°C.[9] Utilize Microwave Synthesis: Microwave energy can dramatically accelerate difficult couplings by efficiently heating the reaction mixture.[10][11][12][13][14] | |

| Epimerization Detected (Verified by chiral HPLC) | Over-activation/Extended Reaction: Prolonged exposure to activating conditions, especially with a strong base, promotes racemization.[2][4] | Use Racemization Suppressants: Ensure your coupling cocktail includes an additive like OxymaPure or HOAt. Reagents like COMU and HATU already incorporate these structures.[15] Optimize Base: Switch from a strong, less hindered base like DIPEA to a bulkier, weaker base like 2,4,6-collidine, which is known to reduce racemization.[4] |

| Inappropriate Reagent Choice: Some older, highly reactive reagents may be more prone to causing epimerization. | Select Modern Reagents: Modern reagents like COMU offer coupling efficiencies comparable to HATU but with an improved safety and solubility profile.[15] | |

| Chain Termination Detected (Verified by MS showing guanidinylated peptide) | Excess Coupling Reagent: A large excess of uronium/aminium reagents (HATU, HBTU) can lead to capping of the N-terminus.[5][6] | Control Stoichiometry: Use the coupling reagent in a controlled excess (e.g., 1.5-3 equivalents). Avoid large excesses. Minimize Pre-activation Time: Keep the pre-activation of the amino acid brief (1-2 minutes) before adding it to the resin to reduce the opportunity for side reactions.[7][16] |

| Incomplete Reaction with Multiple cPr-Ala Residues | Peptide Aggregation: Sequential bulky residues can cause the growing peptide chain to aggregate on the solid support, blocking reactive sites.[2] | Incorporate Disrupting Elements: If the sequence allows, introduce backbone-protecting groups (e.g., Hmb) or pseudoproline dipeptides every 6-8 residues to disrupt secondary structure formation.[17] Use Chaotropic Salts: Adding agents like LiCl to the coupling mixture can help break up aggregation.[17] |

In-Depth Protocols and Mechanistic Insights

The Mechanism: Why Standard Reagents Fail and Modern Reagents Succeed

The key to successful cPr-Ala coupling lies in the rapid generation of a highly reactive activated ester intermediate that is susceptible to nucleophilic attack by the amine, even when sterically shielded.

Caption: Comparison of activation pathways for peptide coupling.

As illustrated, carbodiimides like DIC form an O-acylisourea intermediate. This species is only moderately reactive and can undergo an intramolecular rearrangement to form an unreactive N-acylurea, a common failure mode.[18] In contrast, aminium reagents like HATU directly and rapidly form a highly reactive OAt-active ester.[5] This intermediate is more sterically accessible and reacts quickly with the amine, minimizing the time for side reactions like epimerization to occur.[5][19]

Recommended Protocol: High-Efficiency Microwave-Assisted Coupling of cPr-Ala using COMU

This protocol is designed for solid-phase peptide synthesis (SPPS) and leverages the power of a modern coupling reagent and microwave energy to maximize success rates.[10][11][13]

Materials:

-

Fmoc-cPr-Ala-OH (4 equivalents relative to resin loading)

-

COMU (4 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

-

Peptide-resin with free N-terminal amine

-

Anhydrous Dimethylformamide (DMF)

-

Automated Microwave Peptide Synthesizer

Step-by-Step Methodology:

-

Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (confirmed by a negative Kaiser test for primary amines or chloranil for secondary amines) and the resin is well-swollen in DMF.

-

Reagent Preparation (Activation): In a separate reaction vessel, dissolve Fmoc-cPr-Ala-OH and COMU in DMF. Add DIPEA to the solution. Allow this mixture to pre-activate for no more than 2 minutes.[16]

-

Coupling Reaction: Immediately transfer the activated amino acid solution to the reaction vessel containing the peptide-resin.

-

Microwave Irradiation: Perform the coupling reaction in the microwave synthesizer. A typical starting condition is 20 minutes at 75°C.[12] The precise control of microwave heating drives the reaction efficiently while minimizing bulk heating that could promote side reactions.[12][14]

-

Washing: After the coupling is complete, drain the reaction vessel and thoroughly wash the resin with DMF (5-7 times) to remove all excess reagents and byproducts.

-

Confirmation of Completion: Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads. If the test is positive (indicating incomplete reaction), a second coupling (double coupling) is required. Repeat steps 2-5.

Decision Workflow for Troubleshooting

When encountering difficulties, a logical progression of troubleshooting steps is essential. The following workflow can guide your optimization process.

Caption: Troubleshooting workflow for cPr-Ala coupling.

References

-

CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

-

CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

-

Request PDF: Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025). Retrieved from [Link]

-

Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. Retrieved from [Link]

-

Pedersen, D. S., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11485-91. Retrieved from [Link]

-

Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

Popali, S. (2016). Spps and side reactions in peptide synthesis. Slideshare. Retrieved from [Link]

-

Vanier, G. S. (2013). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Methods in Molecular Biology, 1047, 235-49. Retrieved from [Link]

-

Synpeptide. (n.d.). Microwave-Assisted Peptide Synthesis: A Faster Approach. Retrieved from [Link]

-

Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

-

Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(80), 50943-50949. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. peptide.com [peptide.com]

- 3. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]

- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 11. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]

- 15. bachem.com [bachem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 18. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 19. peptide.com [peptide.com]

Technical Support Center: Purification of Boc-Cpa-OMe

Product: N-tert-Butoxycarbonyl-Cyclopropylalanine Methyl Ester (Boc-Cpa-OMe)

Application: Peptide Synthesis, Medicinal Chemistry Intermediates

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of Boc-Cpa-OMe , a critical non-natural amino acid derivative used to introduce conformational constraints into peptide backbones.

The Challenge: The cyclopropyl moiety in Boc-Cpa-OMe introduces unique purification challenges. While the ring is relatively stable, it alters the solubility profile compared to aliphatic analogs (like Leucine) and can be sensitive to harsh acidic conditions or specific catalytic hydrogenation environments. Furthermore, if synthesized via DCC coupling, the removal of dicyclohexylurea (DCU) is a persistent bottleneck.

This guide provides a self-validating workflow to ensure >98% chemical purity and >99% optical purity.

Module 1: Standard Workup (Liquid-Liquid Extraction)

Objective: Removal of unreacted starting materials (Boc-Cpa-OH, H-Cpa-OMe), water-soluble coupling reagents (EDC, HOBt), and salts.

The Protocol

Assumption: Reaction was performed in Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

| Step | Reagent | Function | Critical Technical Note |

| 1 | 0.5 M Citric Acid (3x washes) | Removes unreacted amines (H-Cpa-OMe) and basic catalysts (DMAP). | Do NOT use strong HCl. While Boc is stable to dilute HCl briefly, the cyclopropyl ring can be sensitive to strong mineral acids over time. Citric acid is the safer, buffered alternative. |

| 2 | Brine / Water (1x wash) | Transition wash. | Prevents emulsion formation before the basic wash. |

| 3 | Sat. NaHCO₃ (3x washes) | Removes unreacted acids (Boc-Cpa-OH) and acidic additives (HOBt). | Caution: Vigorous CO₂ evolution. Vent separatory funnel frequently. Ensure pH of aqueous layer is >8. |

| 4 | Brine (1x wash) | Dehydration.[1] | Removes residual water from the organic phase. |

| 5 | Drying (Na₂SO₄ or MgSO₄) | Final water removal. | Dry for at least 30 mins. Filter off desiccant. |

Module 2: Advanced Purification (The DCU Problem)

Scenario: You utilized DCC (Dicyclohexylcarbodiimide) as a coupling reagent.[2][3][4][5] Issue: The byproduct, Dicyclohexylurea (DCU), is sparingly soluble in most solvents but soluble enough to contaminate your product, appearing as white needles or a haze.

Strategy A: The "Cold Filtration" Method (Pre-Column)

-

Concentrate the reaction mixture to a small volume (do not dry completely).

-

Dilute with cold Ethyl Acetate (EtOAc) .

-

Place the flask in a freezer (-20°C) for 2 hours. DCU will precipitate out.[4][5]

-

Filter quickly through a Celite® pad or a sintered glass funnel.

-

Result: Filtrate contains Boc-Cpa-OMe; solid is DCU.

Strategy B: Flash Column Chromatography

If LLE and filtration fail, chromatography is required. Boc-Cpa-OMe is lipophilic.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Hexanes : Ethyl Acetate (Gradient 9:1

7:3). -

TLC Visualization:

-

UV (254 nm): Weak absorption (carbonyls only).

-

Stain:Ninhydrin (will not stain Boc-protected amines directly; requires heating to deprotect first) or PMA (Phosphomolybdic Acid) (stains the cyclopropyl moiety well).

-

Module 3: Troubleshooting & FAQs

Q1: I see a "doublet of doublets" impurity in the NMR around 5.0-6.0 ppm. Is my ring opening?

Diagnosis: Likely not ring opening.

Explanation: If you synthesized Boc-Cpa-OMe via hydrogenation of a dehydro-precursor (Boc-

Q2: Can I use catalytic hydrogenation (Pd/C) to purify?

Warning: Proceed with extreme caution. Mechanism: While standard Pd/C hydrogenation removes Cbz groups or reduces alkenes, the cyclopropyl ring has significant ring strain (~27.5 kcal/mol). Under high pressure or with active catalysts (like PtO₂), the ring can open to form linear aliphatic chains (propyl/isopropyl derivatives). Recommendation: If removing a Z-group or reducing a double bond, use poisoned catalysts or strictly controlled equivalents of H₂ to preserve the cyclopropyl ring.

Q3: My product is an oil, but it should be a solid. How do I crystallize it?

Solution: Boc-amino acid esters are often low-melting solids.

-

Dissolve the oil in a minimum amount of Diisopropyl Ether (IPE) or Hexane with a few drops of EtOAc.

-

Scratch the side of the flask with a glass rod to induce nucleation.

-

Store at 4°C overnight.

-

If it remains an oil, ensure all residual solvent (especially DCM) is removed under high vacuum, as chlorinated solvents inhibit crystallization.

Module 4: Workflow Visualization

The following diagram illustrates the decision logic for purifying Boc-Cpa-OMe, specifically addressing the coupling reagent used.

Caption: Decision tree for the purification of Boc-Cpa-OMe, prioritizing the removal of urea byproducts prior to aqueous workup.

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive guide on stability of Boc and other protecting groups).

-

Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Authoritative text on racemization and coupling reagents).

-

Wipf, P., & Hecht, K. (2005). Cyclopropanes in organic synthesis. (Discusses the stability and reactivity of cyclopropyl groups).

-

BenchChem Technical Protocols. (2025). Navigating Byproduct Removal in Peptide Synthesis: DCU vs DIU. (Specific protocols for urea removal).

Sources

Technical Support Center: Handling Acid-Sensitive Cyclopropyl Moieties in Peptide Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Cyclopropyl Stability in TFA Cleavage

Executive Summary: The "Strain" Problem

The Core Issue: Cyclopropyl groups (present in non-canonical amino acids like cyclopropylalanine (Cpa) , 1-aminocyclopropane-1-carboxylic acid (Ac3c) , or cyclopropyl-glycine ) possess significant Baeyer strain (~27.5 kcal/mol). While kinetically stable under neutral conditions, the strong acidic environment of global deprotection (95% Trifluoroacetic acid) can protonate the ring or adjacent carbonyls.

The Failure Mode: This protonation triggers a relief of ring strain, leading to acid-catalyzed ring opening . This typically results in a homoallylic rearrangement or nucleophilic trapping (solvolysis) by water or scavengers.

Quick Diagnostic:

-

Mass Spec: Observation of [M+18] (hydration of the opened ring) or [M+0] with a retention time shift (isomerization to an alkene).

-

Yield Loss: Unexplained drop in purity for sequences containing Cpa or electron-rich cyclopropanes.

Mechanism of Failure

To solve the problem, you must understand the pathway. The cyclopropyl ring acts as a "sigma-aromatic" system that can stabilize adjacent carbocations, but it is also susceptible to electrophilic attack.

Diagram 1: Acid-Catalyzed Ring Opening Pathway

This diagram illustrates how a standard TFA cleavage can destroy a cyclopropyl-containing peptide.

Caption: Mechanism of acid-catalyzed cyclopropyl failure. The strained ring opens to form a cation, which is then trapped by water or rearranges.

Diagnostic Workflow: Did my ring open?

Before changing your synthesis, confirm the issue. Cyclopropyl ring opening is often misdiagnosed as incomplete coupling.

| Observation (LC-MS) | Diagnosis | Cause |

| Mass = Expected | Intact Peptide | Success. (Note: Ensure retention time is correct to rule out isomers). |

| Mass = [M+18] | Hydration | Ring opened; carbocation trapped by water in the cleavage cocktail. |

| Mass = [M+0] (Shifted RT) | Isomerization | Ring opened; rearranged to a linear alkene (homoallyl). |

| Mass = [M+124] | Scavenger Adduct | Ring opened; trapped by Thioanisole (if used). |

Troubleshooting Protocols

Protocol A: The "Cold Cleavage" (First Line of Defense)

Temperature is the primary driver of the activation energy required to open the ring.

Applicability: Standard Cyclopropylalanine (Cpa) peptides.

-

Preparation: Pre-chill the cleavage cocktail (TFA/TIS/H2O) to 0°C in an ice bath.

-

Resin Prep: Wash the resin with DCM, then dry under nitrogen.

-

Addition: Add the cold cocktail to the resin while keeping the reaction vessel on ice.

-

Reaction:

-

Stir at 0°C for 30 minutes .

-

Allow to warm to 15°C (slightly below RT) for the remaining time (max 90 mins total).

-

-

Workup: Precipitate immediately into cold diethyl ether (-20°C).

Protocol B: The "Silane-Rich" Anhydrous Cocktail

Water is a nucleophile that drives the reaction toward the hydrated byproduct. By removing water and increasing silanes (hydride donors), we stabilize the system.

Applicability: Highly sensitive electron-rich cyclopropanes.

Cocktail Formulation:

-

TFA: 90%

-

Triisopropylsilane (TIS): 5% (Hydride donor/Scavenger)

-

Dichloromethane (DCM): 5% (Diluent to reduce acid molarity)

-

Note: OMIT WATER.

Why this works: TIS is a bulky scavenger that does not act as a nucleophile to open the ring as aggressively as water. DCM dilutes the TFA, reducing the "acidity function" (

Protocol C: The "Soft Acid" Approach (For Extreme Sensitivity)

If TFA is too harsh, switch to a milder deprotection strategy.

Applicability: When Protocols A & B fail.

-

Reagent: 2M HCl in Acetic Acid (or Dioxane/EtOAc).

-

Mechanism: HCl is a strong acid but, in organic solvents, often exhibits different solvation properties than neat TFA.

-

Trade-off: This may be slower to remove Pbf (Arg) or Trt (Cys) protecting groups. Monitor reaction progress via HPLC.

Logic & Decision Making

Use this decision tree to select the correct protocol for your specific peptide.

Diagram 2: Protocol Selection Decision Tree

Caption: Decision matrix for selecting cleavage conditions based on moiety sensitivity.

Frequently Asked Questions (FAQs)

Q: Can I use Thioanisole or EDT with cyclopropyl peptides? A: Use with caution. Thioanisole is a strong nucleophile. If the cyclopropyl ring opens even transiently, thioanisole will trap the carbocation, forming a permanent adduct ([M+124]). If your peptide requires Met/Cys protection, prefer DODT (2,2'-(Ethylenedioxy)diethanethiol) or DTT , which are less aggressive nucleophiles toward carbon centers than thioanisole.

Q: Is 1-aminocyclopropane-1-carboxylic acid (Ac3c) as sensitive as Cyclopropylalanine (Cpa)? A: No. Ac3c is surprisingly stable to TFA. The amine and carboxylic acid attached to the same carbon of the ring create a unique electronic and steric environment that disfavors ring opening compared to Cpa, where the ring is a pendant side chain. You can usually cleave Ac3c using standard conditions (Room Temp, 95% TFA).

Q: My mass spec shows a +18 peak. Is it the cyclopropyl ring or incomplete t-Bu removal? A: This is a common confusion.

-

Incomplete t-Bu removal: Mass is +56 (isobutylene).

-

Cyclopropyl Hydration: Mass is +18 (water).

-

Ser/Thr Hydration: Rare, but if you see +18, it is almost certainly the cyclopropyl ring opening and trapping water.

Q: Can I use Fmoc-Cpa-OH in standard SPPS? A: Yes, but avoid heating during the coupling step if possible (use room temperature coupling with DIC/Oxyma). High temperatures during coupling can sometimes induce premature degradation, though the primary risk remains the final acidic cleavage.

References

- Wipf, P., & Heimgartner, H. (1988). Synthesis and Acid-Catalyzed Ring Opening of 1-Alkenyl Cyclopropyl Ketones. Helvetica Chimica Acta.

-

Li, W., et al. (2015). Asymmetric Ring-Opening of Cyclopropyl Ketones With Thiol, Alcohol, and Carboxylic Acid Nucleophiles. Angewandte Chemie International Edition. Link

- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review of stability conditions for sensitive moieties in SPPS).

-

Verma, S. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage Technical Notes. Link

-

Thermo Fisher Scientific. Introduction to Cleavage Techniques. Technical Guide. Link

Validation & Comparative

High-Performance Liquid Chromatographic Separation of (S)- and (R)-Cyclopropylalanine Methyl Ester: A Comparative Technical Guide

Topic: Chiral HPLC separation of (S)- and (R)-cyclopropylalanine methyl ester Content Type: Publish Comparison Guides

Executive Summary